molecular formula C15H14ClNO3 B15227537 (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid CAS No. 725253-08-7

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid

Cat. No.: B15227537
CAS No.: 725253-08-7
M. Wt: 291.73 g/mol
InChI Key: QPNLKPVZIGLGST-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid is an organic compound that features a combination of chloro and methoxy substituents on a phenyl ring, connected through an amino linkage to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid typically involves the reaction of 4-chloroaniline with 3-methoxybenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Methoxyphenylacetic acid: Lacks the chloro group, affecting its reactivity and applications.

    4-Chloro-3-methoxybenzoic acid: Similar substituents but different core structure, leading to distinct properties.

Uniqueness

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid is unique due to the presence of both chloro and methoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

725253-08-7

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(3-methoxyanilino)acetic acid

InChI

InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(9-13)17-14(15(18)19)10-5-7-11(16)8-6-10/h2-9,14,17H,1H3,(H,18,19)

InChI Key

QPNLKPVZIGLGST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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